molecular formula C19H18FNO3 B2654164 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide CAS No. 2034599-98-7

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2654164
CAS No.: 2034599-98-7
M. Wt: 327.355
InChI Key: SYUWCGKKFYNECD-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide (CAS 2034599-98-7) is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C19H18FNO3 and a molecular weight of 327.35 g/mol, this benzofuran-derived scaffold is characterized by a unique structure integrating a 4-fluorophenylacetamide moiety . This specific architecture suggests potential as a key intermediate for the synthesis and exploration of novel bioactive molecules. The presence of the benzofuran core, a privileged structure in pharmacology, may enhance binding affinity to biological targets and improve metabolic stability, making it a valuable template for developing new therapeutic agents . Researchers can utilize this compound to investigate structure-activity relationships (SAR), particularly in the development of central nervous system (CNS) active compounds. Its structural features are analogous to other documented benzofuran derivatives, such as BPAP, which are known to act as monoaminergic activity enhancers, selectively potentiating the impulse-propagation-mediated release of neurotransmitters like dopamine, norepinephrine, and serotonin without exhibiting classical releasing agent properties . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3/c1-19(23,17-11-14-4-2-3-5-16(14)24-17)12-21-18(22)10-13-6-8-15(20)9-7-13/h2-9,11,23H,10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUWCGKKFYNECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC=C(C=C1)F)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide typically involves the formation of the benzofuran ring followed by the introduction of the hydroxypropyl and fluorophenyl acetamide groups. One common method involves the reaction of 2-hydroxybenzaldehyde with an appropriate acetophenone derivative under acidic conditions to form the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide can undergo various reactions, including:

  • Oxidation : The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction : Reduction can yield alcohols or amines.
  • Substitution : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Chemistry

In the field of chemistry, this compound is utilized as a building block for synthesizing more complex molecules. It serves as a reagent in various organic reactions, facilitating the development of novel compounds with potential applications in different domains.

Biology

The compound has been investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets. Research indicates that it may bind to enzymes and receptors, modulating their activity and influencing various signaling pathways related to inflammation and cell proliferation.

Medicine

This compound has shown promise in therapeutic applications, particularly for its anti-inflammatory and anticancer properties. Studies have explored its efficacy against various cancer cell lines, revealing significant cytotoxic potential.

Industry

In industrial applications, this compound is utilized in developing advanced materials and serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Case Study 1: Anti-Cancer Activity

A study focused on the anticancer properties of this compound demonstrated its effectiveness against several cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating potent activity against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines.

Cell LineIC50 (µM)
MCF70.46
HCT1160.39

This suggests that the compound may serve as a lead structure for developing new anticancer agents.

Case Study 2: Mechanism of Action

Research into the mechanism of action revealed that this compound interacts with specific molecular targets involved in inflammatory responses. It was found to inhibit key enzymes linked to inflammatory pathways, thereby reducing pro-inflammatory cytokine production.

Case Study 3: Synthesis and Characterization

A comprehensive study on the synthesis and characterization of this compound highlighted its role as a versatile intermediate in organic synthesis. The study provided insights into optimizing reaction conditions to enhance yield and purity, contributing to more efficient production methods for pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the fluorophenyl acetamide moiety can contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Source
Target Compound Acetamide - 1-Benzofuran-2-yl
- 2-Hydroxypropyl
- 4-Fluorophenyl
Not reported Benzofuran ring, hydroxypropyl linker -
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide Acetamide - Cyclohexyl
- Propyl
- 4-Fluorophenyl
334.206 High yield (81%), white solid, MP 150–152°C Multicomponent synthesis
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Acetamide - Benzothiazole-2-yl
- 4-Fluorophenyl
Not reported Benzothiazole replaces benzofuran; potential kinase inhibition Patent EP3348550A1
2-Chloro-N-(4-fluorophenyl)acetamide Acetamide - Chloro
- 4-Fluorophenyl
Not reported Simple intermediate; intramolecular H-bonding Crystallographic study
2-(4-Ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide Acetamide - 4-Ethoxyphenyl
- 4-Fluorophenethyl
301.36 Ethoxy group enhances lipophilicity (logP = 2.74) Physicochemical analysis

Key Observations :

  • Benzofuran vs.
  • Linker Variations : The hydroxypropyl group in the target contrasts with cyclohexyl () or ethoxy groups (), altering steric bulk and hydrogen-bonding capacity .
  • Halogen Effects : The 4-fluorophenyl group is conserved across analogs, but chloro-substituted derivatives () serve as intermediates rather than bioactive agents .

Pharmacological Activity Comparisons

Acetamide derivatives demonstrate significant variability in bioactivity based on substituents:

  • Anticancer Activity : Quinazoline-sulfonyl acetamides (e.g., Compounds 38–40 in ) showed IC50 values <10 µM against HCT-1, MCF-7, and PC-3 cell lines via MTT assays. Their activity is attributed to sulfonyl and quinazoline groups, which are absent in the target compound .
  • Synthetic Accessibility : The target’s benzofuran and hydroxypropyl groups may complicate synthesis compared to simpler analogs like 2-chloro-N-(4-fluorophenyl)acetamide, which is prepared in two steps .

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Synthesis

The compound features a benzofuran moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Benzofuran Moiety : Cyclization reactions involving phenol derivatives and aldehydes.
  • Introduction of Hydroxypropyl Group : Nucleophilic substitution reactions using halohydrins.
  • Attachment of Fluorophenyl Group : Coupling to form an amide bond using reagents like EDCI or DCC.

Chemical Reactions and Properties

The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. These transformations can yield various derivatives with potentially altered biological activities.

Anticancer Activity

Research indicates that compounds with benzofuran structures often exhibit anticancer properties. A study highlighted the cytotoxic effects of related benzofuran derivatives on hypopharyngeal tumor cells, showing enhanced apoptosis induction compared to standard treatments like bleomycin .

Antifungal Potential

The antifungal activity of benzofuran derivatives has been explored, with some compounds demonstrating significant inhibition against Fusarium oxysporum. For instance, certain analogues exhibited IC50 values around 0.42 mM, suggesting that modifications in the alkyl chain or functional groups could enhance efficacy .

Melatonin Receptor Agonism

Related compounds have been studied for their agonistic effects on melatonin receptors (MT1 and MT2), which are implicated in various physiological processes including sleep regulation and circadian rhythms. One analogue was noted for its low vasoconstrictive activity while effectively engaging these receptors .

Data Table: Biological Activity Summary

Biological ActivityCompound/AnalogueIC50 ValueReference
AnticancerBenzofuran derivativeNot specified
AntifungalN-[2-(1-benzofuran-2-yl)-...0.42 mM
Melatonin AgonismRelated benzofuran analogueNot specified

Case Study 1: Anticancer Efficacy

In a controlled study, researchers evaluated the anticancer potential of a series of benzofuran derivatives against various cancer cell lines. The results demonstrated that specific modifications in the benzofuran structure significantly increased cytotoxicity and apoptosis induction in FaDu cells, suggesting a promising avenue for drug development .

Case Study 2: Antifungal Activity Assessment

Another study focused on the antifungal properties of synthesized benzofuranyl acetic acid amides. The results indicated that while some compounds showed promising antifungal activity against Fusarium oxysporum, others were less effective compared to established antifungal agents like enoxastrobin .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide?

  • Methodology : The compound can be synthesized via a multi-step route involving:

Acyl chloride formation : React 2-(4-fluorophenyl)acetic acid with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride intermediate .

Amide coupling : Condense the acyl chloride with 2-(1-benzofuran-2-yl)-2-hydroxypropylamine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to isolate the pure product.

  • Key Considerations : Monitor reaction progress via TLC and confirm purity via HPLC or NMR .

Q. Which analytical techniques are critical for structural characterization?

  • Techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity and stereochemistry (e.g., hydroxypropyl group configuration) .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., density functional theory) to resolve ambiguities .

Q. What safety precautions are necessary during handling?

  • Guidelines :

  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation of fine particulates.
  • Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the acetamide group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Strategies :

  • Solvent selection : Test polar aprotic solvents (DMF, DMSO) for amide coupling to enhance solubility of intermediates .
  • Catalysis : Employ coupling agents (EDC/HOBt) or catalytic bases (DMAP) to accelerate acyl transfer .
  • Temperature control : Conduct reactions at 0–5°C to minimize side reactions (e.g., benzofuran ring oxidation) .
    • Analysis : Use design-of-experiment (DoE) approaches to identify critical parameters (e.g., solvent polarity, stoichiometry) .

Q. How can crystallographic data resolve discrepancies in reported biological activity?

  • Approach :

Structure-activity relationship (SAR) : Compare crystal structures (e.g., torsion angles, hydrogen bonds) with analogs to identify pharmacophoric features .

Docking studies : Use resolved crystal coordinates to model interactions with target proteins (e.g., kinases, GPCRs) .

  • Case Study : A monoclinic crystal system (space group Cc) with β = 91.5° and Z = 4 was reported for a related fluorophenylacetamide, highlighting hydrophobic interactions critical for activity .

Q. How should researchers address contradictions in solubility and stability data?

  • Troubleshooting :

  • Solubility assays : Use standardized buffers (PBS, pH 7.4) and dynamic light scattering (DLS) to quantify aggregation .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis to 4-fluorophenylacetic acid) .
    • Documentation : Report experimental conditions (e.g., solvent purity, temperature) to ensure reproducibility .

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